molecular formula C18H17NO6 B5759096 (1E)-6-METHYL-1-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE

(1E)-6-METHYL-1-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE

Cat. No.: B5759096
M. Wt: 343.3 g/mol
InChI Key: AXRBHMXQPILVGG-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1E)-6-METHYL-1-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE is a complex organic compound with a unique structure that combines a furo[3,4-c]pyridine core with a trimethoxyphenylmethylidene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-6-METHYL-1-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furo[3,4-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as pyridine derivatives and furan rings.

    Introduction of the Trimethoxyphenylmethylidene Group: This step involves the condensation of the furo[3,4-c]pyridine core with a trimethoxybenzaldehyde derivative under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(1E)-6-METHYL-1-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1E)-6-METHYL-1-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with specific biological targets makes it valuable for understanding biochemical processes.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its interactions with molecular targets can be harnessed to develop new drugs for treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (1E)-6-METHYL-1-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substituents.

    Double half-Heusler alloys: Compounds with unique thermoelectric properties.

    Barium compounds: Used in various industrial applications.

Uniqueness

(1E)-6-METHYL-1-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE stands out due to its unique combination of a furo[3,4-c]pyridine core and a trimethoxyphenylmethylidene group. This structure imparts distinct chemical and biological properties, making it valuable for a wide range of applications.

Properties

IUPAC Name

(1E)-6-methyl-1-[(2,3,4-trimethoxyphenyl)methylidene]-5H-furo[3,4-c]pyridine-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO6/c1-9-7-11-13(25-18(21)14(11)17(20)19-9)8-10-5-6-12(22-2)16(24-4)15(10)23-3/h5-8H,1-4H3,(H,19,20)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRBHMXQPILVGG-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=O)N1)C(=O)OC2=CC3=C(C(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC\2=C(C(=O)N1)C(=O)O/C2=C/C3=C(C(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.